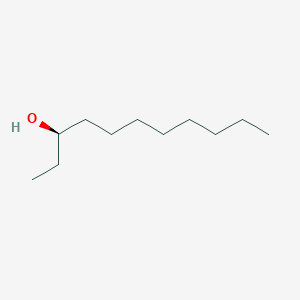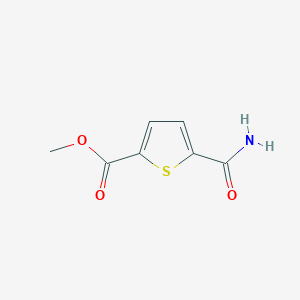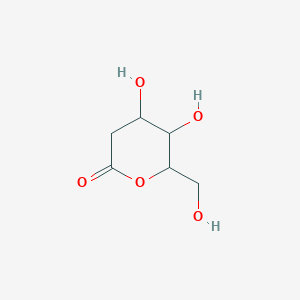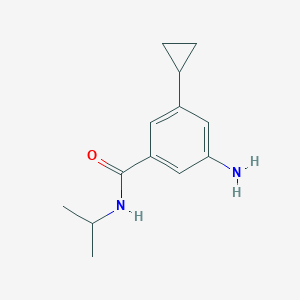
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine atoms and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-hydroxyphenyl, which is then reacted with 2-bromoethanol to form 2-bromo-3-(2-bromoethoxy)phenyl.
Formation of Dioxolane Ring: The intermediate is then subjected to a cyclization reaction with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a phenol derivative.
科学的研究の応用
Chemistry
In organic synthesis, 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms can be replaced with various functional groups, making it a valuable building block.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can modify its structure to enhance its pharmacological properties.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s unique structure allows for the exploration of novel mechanisms of action.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
2-(2-ブロモ-3-(2-ブロモエトキシ)フェニル)-1,3-ジオキソランがその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、その誘導体は、酵素や受容体などの生物学的標的に作用し、その活性を調節する可能性があります。臭素原子とジオキソラン環の存在は、化合物の結合親和性と選択性に影響を与える可能性があります。
類似化合物との比較
類似化合物
2-(2-ブロモ-3-ヒドロキシフェニル)-1,3-ジオキソラン: 2-ブロモエトキシ基を欠いており、その反応性と用途に影響を与える可能性があります。
2-(2-クロロ-3-(2-クロロエトキシ)フェニル)-1,3-ジオキソラン: 臭素原子の代わりに塩素原子を含む類似の構造ですが、化学的性質と反応性に影響を与える可能性があります。
2-(2-ブロモ-3-(2-メトキシエトキシ)フェニル)-1,3-ジオキソラン: ブロモエトキシ基の代わりにメトキシエトキシ基を含んでおり、生物活性と用途を変化させる可能性があります。
独自性
2-(2-ブロモ-3-(2-ブロモエトキシ)フェニル)-1,3-ジオキソランは、2つの臭素原子とジオキソラン環の存在により、独特の化学的および物理的特性を有しています。これらの特徴は、様々な合成および研究用途において、貴重な化合物となっています。
特性
CAS番号 |
1425335-65-4 |
|---|---|
分子式 |
C11H12Br2O3 |
分子量 |
352.02 g/mol |
IUPAC名 |
2-[2-bromo-3-(2-bromoethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H12Br2O3/c12-4-5-14-9-3-1-2-8(10(9)13)11-15-6-7-16-11/h1-3,11H,4-7H2 |
InChIキー |
NQFNXYAILKRXLE-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(C(=CC=C2)OCCBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)




